EGFR Kinase Inhibitory Potency of Indole-1,3,4-Oxadiazole Scaffold: Class-Level Benchmark Against Erlotinib
The indole-1,3,4-oxadiazole-acetamide scaffold class has been validated as an EGFR kinase inhibitory chemotype. In a head-to-head enzymatic assay, the most potent indole-1,3,4-oxadiazole-thioacetamide analog (compound 2e) inhibited EGFR with an IC50 of 2.80 ± 0.52 µM, compared with the clinical EGFR inhibitor erlotinib (IC50 = 0.04 ± 0.01 µM) [1]. This establishes the scaffold as a bona fide EGFR ligand, albeit with room for optimization relative to approved drugs. The target compound ethyl 4-{2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamido}benzoate carries the identical indole-C2-(1,3,4-oxadiazole)-acetamido pharmacophore and is therefore positioned within this EGFR-active chemotype .
| Evidence Dimension | EGFR enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly measured for CAS 946256-71-9; scaffold-class representative |
| Comparator Or Baseline | Compound 2e (indole-1,3,4-oxadiazole-thioacetamide analog): EGFR IC50 = 2.80 ± 0.52 µM; Erlotinib: EGFR IC50 = 0.04 ± 0.01 µM [1] |
| Quantified Difference | Compound 2e is ~70-fold less potent than erlotinib at the purified enzyme level but belongs to the same EGFR-targeting chemotype |
| Conditions | Recombinant human EGFR tyrosine kinase inhibition assay (cell-free enzymatic assay) [1] |
Why This Matters
Establishes the indole-1,3,4-oxadiazole scaffold as an EGFR-engaging chemotype, supporting selection of CAS 946256-71-9 as a valid starting point or reference tool for EGFR-directed medicinal chemistry programs.
- [1] Sever B, Altıntop MD, Özdemir A, et al. In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors. Molecules. 2020;25(21):5190. Compound 2e EGFR IC50 = 2.80 ± 0.52 µM; Erlotinib EGFR IC50 = 0.04 ± 0.01 µM. View Source
